![molecular formula C9H10BrNO B112099 5-Bromo-2-(dimethylamino)benzaldehyde CAS No. 171881-36-0](/img/structure/B112099.png)
5-Bromo-2-(dimethylamino)benzaldehyde
Overview
Description
“5-Bromo-2-(dimethylamino)benzaldehyde” is a chemical compound with the molecular formula C9H10BrNO . It has a molecular weight of 228.09 g/mol.
Molecular Structure Analysis
The molecular structure of “5-Bromo-2-(dimethylamino)benzaldehyde” consists of a benzene ring substituted with a bromo group at the 5th position and a dimethylamino group at the 2nd position . The benzene ring also has an aldehyde group attached .Physical And Chemical Properties Analysis
“5-Bromo-2-(dimethylamino)benzaldehyde” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Scientific Research Applications
Synthesis of Schiff Base Aniline
The compound has been used in the synthesis of Schiff base aniline . The Schiff base ligand is synthesized from the condensation of 5-Bromo 2-Hydroxy Benzaldehyde and Aniline in an alcohol medium .
Preparation of Metal Complexes
5-Bromo-2-(dimethylamino)benzaldehyde has been used in the preparation of transition metal complexes of Cu (II), Co (II), Mn (II), Fe (II), Ni (II) and V (II) . These complexes have been characterized based on their analytical data like IR, NMR .
Antibacterial Activity
The Schiff base ligand and their metal complexes have been screened for antibacterial activity against various bacteria like Escherichia coli, B. subtilis . The results indicated that the complexes exhibited good antibacterial activities .
Biological Activities
Schiff bases derived from an amino compound and carbonyl compound that coordinate to metal ions via azomethine nitrogen atom have been reported to possess remarkable antibacterial, biological activities . Copper complex with ligand have wide applications in food industry, dye industry, analytical chemistry, catalysis, fungicidal, agrochemical, anti-inflammable activity, antiradical activities and biological activities .
Anticorrosion Properties
The complexes of Schiff bases with metal ions are very important in the development of coordination chemistry field. These complexes are also known to have anticorrosion properties .
Increase in Acidity
The introduction of a bromine moiety into BDNF causes an increase in the acidity over that of DNF .
properties
IUPAC Name |
5-bromo-2-(dimethylamino)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-11(2)9-4-3-8(10)5-7(9)6-12/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KELBDTNCLYIYKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30578040 | |
Record name | 5-Bromo-2-(dimethylamino)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30578040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
171881-36-0 | |
Record name | 5-Bromo-2-(dimethylamino)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30578040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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